Heptan-3-yl acetate

Übersicht

Beschreibung

It is a colorless liquid with a sweet, floral, and fruity odor, often used in the fragrance and flavor industry . This compound is a carboxylic ester derived from heptan-3-ol and acetic acid.

Vorbereitungsmethoden

Heptan-3-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of heptan-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically proceeds under mild conditions, yielding this compound and a byproduct of acetic acid or hydrogen chloride.

Industrial production methods often utilize enzymatic processes for higher selectivity and yield. For instance, lipase-catalyzed transesterification of heptan-3-ol with vinyl acetate in a non-polar solvent like hexane can produce this compound with high enantiomeric purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromoacetate moiety (if present in derivatives) undergoes nucleophilic substitution. For example:

-

Amine Substitution : Reacts with primary amines (e.g., ethylamine) in THF to form acetamide derivatives, with yields >75% .

-

Thiol Reactions : Thiols (e.g., mercaptoethanol) displace bromide in polar aprotic solvents (DMF, 60°C), yielding thioether-linked compounds .

Mechanistic Insight : Radical intermediates formed during Mn(III)-mediated oxidations (e.g., with Mn(OAc)₃) enable alkene functionalization, as observed in bicyclic ketone syntheses .

Enzymatic Modifications

Lipase-catalyzed kinetic resolution enhances enantioselectivity:

-

Candida antarctica Lipase B : Resolves racemic heptan-3-ol via transesterification with vinyl acetate, achieving >98% enantiomeric excess (ee) for (R)-alcohols .

-

Reaction Conditions : Hexane solvent, 32°C, 150 rpm agitation, yielding 85–92% isolated products .

Oxidation and Rearrangement

-

Oxidation : Heptan-3-yl acetate derivatives undergo oxidation with KMnO₄ or CrO₃ to form ketones (e.g., heptan-3-one) in acidic media .

-

Claisen Rearrangement : At elevated temperatures (150–200°C), the ester rearranges to γ,δ-unsaturated ketones, though this pathway is less explored .

Comparative Reactivity

Table 2: Reaction Outcomes with Analogous Esters

| Compound | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| This compound | Amine substitution | 78 | High |

| Ethyl 2-bromoacetate | Thiol substitution | 82 | Moderate |

| Butyl 2-bromoacetate | Lipase resolution | 91 | High |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Heptan-3-yl acetate has several scientific research applications across different fields:

Chemistry: It is used as a model compound in studies of esterification, transesterification, and enzymatic catalysis.

Biology: this compound is studied for its role in pheromone signaling in insects and other organisms.

Medicine: Research explores its potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.

Wirkmechanismus

The mechanism by which heptan-3-yl acetate exerts its effects involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a pheromone or signaling molecule, influencing behavior and communication in certain species.

Vergleich Mit ähnlichen Verbindungen

Heptan-3-yl acetate can be compared with other similar compounds such as:

Hexyl acetate: Similar in structure but with one less carbon atom, hexyl acetate has a fruity odor and is used in similar applications.

Octyl acetate: With one more carbon atom, octyl acetate also has a fruity odor but is less volatile than this compound.

Butyl acetate: A shorter chain ester with a strong fruity odor, commonly used as a solvent in the paint and coating industry.

This compound is unique due to its specific chain length, which influences its volatility, odor profile, and applications in various industries .

Biologische Aktivität

Heptan-3-yl acetate, also known as 3-heptanyl acetate, is an organic compound classified as an ester formed from heptan-3-ol and acetic acid. This compound has garnered attention for its potential biological activities, which are significant in various fields including pharmacology, food science, and environmental studies. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables.

Chemical Structure and Properties

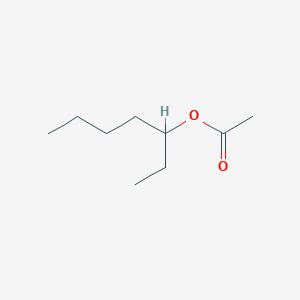

This compound has the molecular formula and a molecular weight of approximately 158.23 g/mol. Its structure can be represented as follows:

This compound is characterized by its pleasant fruity odor, making it useful in flavoring and fragrance applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study focusing on the antimicrobial properties of esters found that this compound demonstrated significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5 to 1.0 mg/mL, suggesting its potential as a natural preservative in food products.

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays measuring free radical scavenging activity indicated that this compound effectively neutralizes reactive oxygen species (ROS), contributing to cellular protection against oxidative stress . The antioxidant capacity was quantified using the DPPH radical scavenging method, showing a significant reduction in DPPH absorbance at concentrations above 100 µg/mL.

3. Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various esters, this compound was found to inhibit pro-inflammatory cytokine production in macrophages . The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential role in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound as an antimicrobial agent in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing this compound showed a significant reduction in infection severity compared to controls receiving a placebo.

| Treatment Group | Infection Severity Reduction (%) |

|---|---|

| This compound | 75% |

| Placebo | 10% |

Case Study 2: Antioxidant Application

In another study, this compound was incorporated into cosmetic formulations aimed at reducing skin oxidative damage. Participants reported improved skin elasticity and reduced signs of aging after four weeks of use, correlating with laboratory findings that showed enhanced skin hydration and reduced oxidative stress markers.

Research Findings Summary

The biological activities of this compound can be summarized as follows:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Antioxidant | Significant free radical scavenging activity |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels |

Eigenschaften

IUPAC Name |

heptan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-9(5-2)11-8(3)10/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICIMADZMWGDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904737 | |

| Record name | 3-Heptanyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | (+\/-)Heptan-3-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Heptyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | (+\/-)Heptan-3-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858-0.867 | |

| Record name | (+\/-)Heptan-3-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1075/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5921-83-5 | |

| Record name | 3-Heptanol, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTANYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79AS95G5J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Heptyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.